4-Bromo-3',5'-dimethoxybenzophenone
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Overview
Description
4-Bromo-3’,5’-dimethoxybenzophenone is a chemical compound that belongs to the class of benzophenones. It is characterized by the presence of a bromine atom at the 4-position and methoxy groups at the 3’ and 5’ positions on the benzophenone structure. This compound is often used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’,5’-dimethoxybenzophenone typically involves the bromination of 3’,5’-dimethoxybenzophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-3’,5’-dimethoxybenzophenone may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’,5’-dimethoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted benzophenones.
Oxidation: Formation of benzophenone derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of benzophenone alcohols.
Scientific Research Applications
4-Bromo-3’,5’-dimethoxybenzophenone is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3’,5’-dimethoxybenzophenone involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-3’,5’-dimethoxybenzophenone is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that may not be achievable with other similar compounds.
Properties
IUPAC Name |
(4-bromophenyl)-(3,5-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-13-7-11(8-14(9-13)19-2)15(17)10-3-5-12(16)6-4-10/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQFZACRBGACFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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